molecular formula C13H12N2O B1361364 2-Phenylazo-4-methylphenol CAS No. 952-47-6

2-Phenylazo-4-methylphenol

Cat. No.: B1361364
CAS No.: 952-47-6
M. Wt: 212.25 g/mol
InChI Key: NJOXSODFMZIZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylazo-4-methylphenol, also known as 2-Hydroxy-5-methylazobenzene or 4-Methyl-2-phenylazophenol, is an organic compound with the molecular formula C13H12N2O. It is characterized by the presence of an azo group (-N=N-) attached to a phenol ring. This compound is notable for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylazo-4-methylphenol can be synthesized through the diazotization of 4-methylphenol followed by coupling with aniline. The reaction typically involves the following steps:

    Diazotization: 4-methylphenol is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with aniline in an alkaline medium to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylazo-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Applications Overview

Field Application Details
Dyes and PigmentsColoring agent in dye manufacturingUsed as a precursor in synthesizing various dyes; exhibits a range of color intensities based on concentration.
Material ScienceColoring agent for plastics and coatingsEmployed in transparent lacquers, rubber, organic glass, aluminum foil, celluloid, and plastics.
Coordination ChemistryLigand in metal complex formationParticipates in reactions with metal ions (e.g., palladium, platinum) to form mixed-ligand complexes.
Corrosion InhibitionPotential use as a corrosion inhibitorExhibits electron donation capabilities that enhance its effectiveness in corrosive environments .

Dyes and Pigments

The compound is widely utilized in the dye industry due to its intense color and stability. It serves as a precursor for various dyes, allowing for customization of color intensity based on the concentration used during synthesis. The synthesis of azo dyes often involves diazotization reactions where 2-Phenylazo-4-methylphenol acts as a key component.

Material Science

In material science, this compound is used as a coloring agent for various materials. Its application extends to:

  • Transparent Lacquer : Enhances aesthetic appeal while providing UV protection.
  • Rubber and Plastics : Improves visual properties without compromising material integrity.
  • Aluminum Foil and Celluloid : Offers vibrant coloration that is stable under different environmental conditions.

Coordination Chemistry

The presence of the phenolic hydroxyl group allows this compound to act as a ligand in coordination chemistry. It can form complexes with transition metals such as palladium and platinum. These complexes have been characterized using techniques like X-ray crystallography, revealing insights into their structural properties and potential applications in catalysis.

Corrosion Inhibition

Recent studies have highlighted the potential of this compound as a corrosion inhibitor. The compound's electron-rich nature allows it to interact with metal surfaces effectively, forming protective layers that mitigate corrosion processes. The distribution of electron density across its molecular structure plays a crucial role in its inhibition mechanism .

Case Study 1: Dye Manufacturing

A study demonstrated the synthesis of various azo dyes using this compound as a starting material. The resulting dyes exhibited different color shades depending on the substituents used during synthesis. This versatility makes it valuable for industries requiring specific color formulations.

Case Study 2: Corrosion Inhibition

Research conducted on the corrosion inhibition properties of this compound showed that it significantly reduced corrosion rates in metal samples exposed to aggressive environments. The study utilized electrochemical methods to evaluate performance, confirming its effectiveness compared to traditional inhibitors .

Mechanism of Action

The mechanism of action of 2-Phenylazo-4-methylphenol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methylazobenzene
  • 4-Methyl-2-phenylazophenol
  • 2-Phenylazo-p-cresol

Uniqueness

2-Phenylazo-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its vibrant color and reactivity make it valuable in various applications, distinguishing it from other similar compounds .

Biological Activity

2-Phenylazo-4-methylphenol, also known as 2-Hydroxy-5-methylazobenzene, is an organic compound characterized by its azo group (-N=N-) linked to a phenolic structure. This compound has garnered attention for its diverse biological activities, particularly in the realms of proteomics, cellular metabolism, and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on cellular processes, and potential therapeutic uses.

  • Molecular Formula : C13H12N2O
  • Molecular Weight : 224.25 g/mol
  • Structure : The compound features a phenolic hydroxyl group and an azo linkage, contributing to its reactivity and biological interactions.

This compound exhibits several mechanisms through which it exerts biological effects:

  • Enzyme Interactions :
    • It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can alter enzyme activity, either enhancing or inhibiting metabolic processes .
  • Cell Signaling Modulation :
    • The compound influences cell signaling pathways and gene expression related to oxidative stress responses. It has been shown to modulate the expression of genes involved in cellular metabolism and oxidative stress management .
  • Antioxidant Properties :
    • As a phenolic compound, it possesses antioxidant capabilities that can mitigate oxidative damage in cells. This property is significant in preventing chronic inflammation and related diseases .

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Oxidative Stress Management :
    • The compound has been found to enhance the expression of antioxidant genes, thereby improving cellular resilience against oxidative stress .
  • Toxicity at High Doses :
    • In animal models, high doses of this compound have been associated with adverse effects such as liver damage and increased oxidative stress .

Dosage Effects

The impact of this compound varies significantly with dosage:

Dose RangeEffect
Low DoseEnhances metabolic pathways; antioxidant effects
Moderate DoseModulates gene expression; potential therapeutic effects
High DoseToxicity; liver damage; increased oxidative stress

Case Studies

Several studies have investigated the biological activity of this compound:

  • Proteomics Research :
    • A study highlighted its role in proteomics, where it was used as a biochemical tool to study enzyme interactions and protein modifications .
  • Anti-prion Activity :
    • Research indicated that this compound exhibits anti-prion activity in cell models, suggesting potential applications in neurodegenerative disease research .
  • Corrosion Inhibition :
    • The compound's electron-donating properties were explored in corrosion studies, demonstrating its effectiveness in stabilizing metal ions and enhancing corrosion resistance .

Properties

IUPAC Name

4-methyl-2-phenyldiazenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10-7-8-13(16)12(9-10)15-14-11-5-3-2-4-6-11/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOXSODFMZIZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870816
Record name 4-Methyl-2-(phenyldiazenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-47-6
Record name 4-Methyl-2-(2-phenyldiazenyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-methylazobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylazo-4-methylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-2-(phenyldiazenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Phenylazo-4-methylphenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Phenylazo-4-methylphenol
Reactant of Route 3
Reactant of Route 3
2-Phenylazo-4-methylphenol
Reactant of Route 4
Reactant of Route 4
2-Phenylazo-4-methylphenol
Reactant of Route 5
Reactant of Route 5
2-Phenylazo-4-methylphenol
Reactant of Route 6
Reactant of Route 6
2-Phenylazo-4-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.